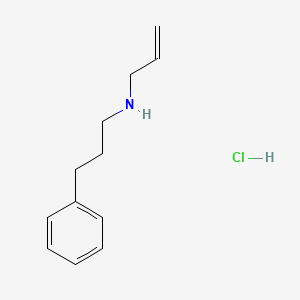![molecular formula C15H20ClNO B6344250 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride CAS No. 1240568-39-1](/img/structure/B6344250.png)
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product .
Chemical Reactions Analysis
Types of Reactions: 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol
- 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-amine
- 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-thiol
Uniqueness: 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride stands out due to its specific structural features and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in various research and industrial applications .
Properties
IUPAC Name |
1-[(butan-2-ylamino)methyl]naphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,11,16-17H,3,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDHLNDAPGUEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC2=CC=CC=C21)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344195.png)
amine](/img/structure/B6344199.png)

amine hydrochloride](/img/structure/B6344215.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)
amine hydrochloride](/img/structure/B6344246.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)
